An In-depth Technical Guide to 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, predicted physicochemical properties, and potential therapeutic applications of 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone. While a specific CAS number for this compound is not publicly registered, this document, grounded in established chemical principles and data from closely related analogues, offers a robust framework for its scientific exploration. Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1][2][3][4] This guide will delve into plausible synthetic routes, predicted spectral data, and a thorough analysis of its potential as a lead compound in drug discovery, particularly in the realms of anti-inflammatory and anticancer research.
Introduction and Nomenclature
1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone is a substituted pyrazole, a five-membered heterocyclic aromatic ring containing two adjacent nitrogen atoms.[4] The pyrazole scaffold is a privileged structure in medicinal chemistry due to its metabolic stability and diverse pharmacological profiles.[5][6] The specific substitutions on the pyrazole ring—a hydroxyl group at the 4-position, a methyl group at the N1 position, and an ethanone (acetyl) group at the 3-position—are anticipated to confer unique electronic and steric properties, influencing its biological activity.
A Note on CAS Number: As of the writing of this guide, a specific CAS (Chemical Abstracts Service) registry number for 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone has not been identified in public databases. This suggests the compound may be a novel chemical entity.
Structural Elucidation:
The core structure is a 1H-pyrazole ring. The substituents are designated as follows:
-
1-methyl: A methyl group is attached to the nitrogen atom at position 1.
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4-hydroxy: A hydroxyl group is attached to the carbon atom at position 4.
-
3-ethanone: An acetyl group (C(O)CH₃) is attached to the carbon atom at position 3.
Plausible Synthetic Routes
The synthesis of 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone can be approached through several established methodologies for constructing and functionalizing the pyrazole ring. A logical retrosynthetic analysis suggests key disconnections at the pyrazole ring formation and subsequent functional group interconversions.
Strategy 1: Cyclization followed by N-Methylation and Acylation
A common and versatile method for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7][8]
Workflow for Strategy 1
Caption: Synthetic workflow for the formation of the target molecule.
Step-by-Step Protocol:
-
Synthesis of a 4-hydroxypyrazole intermediate: A suitable starting material would be a β-ketoester that can be cyclized with hydrazine. For instance, the reaction of a substituted acetoacetate with hydrazine hydrate would yield a pyrazolone, which exists in tautomeric equilibrium with the 4-hydroxypyrazole.[9]
-
N-methylation: The resulting pyrazole can be N-methylated using a standard methylating agent like methyl iodide or dimethyl sulfate in the presence of a base. The regioselectivity of N-alkylation can be influenced by the substituents and reaction conditions.[5]
-
C-acylation: The introduction of the acetyl group at the C3 position can be achieved through various acylation methods. A Friedel-Crafts type acylation or metal-mediated cross-coupling reactions are plausible approaches.[10][11]
Strategy 2: Pre-functionalized Precursors
An alternative approach involves the use of pre-functionalized starting materials that already contain the desired substituents or their precursors.
Step-by-Step Protocol:
-
Reaction of a functionalized hydrazine: Methylhydrazine can be reacted with a 1,3-dicarbonyl compound that already possesses a precursor to the hydroxyl group at the 2-position (which will become the 4-position of the pyrazole).
-
Cyclization and functional group manipulation: The cyclization reaction would yield a 1-methyl-pyrazolone derivative. Subsequent oxidation or other functional group interconversion would lead to the desired 4-hydroxy-1-methyl-pyrazole.
-
Regioselective Acylation: The final step would be the regioselective introduction of the acetyl group at the C3 position.[11]
Predicted Physicochemical Properties
The physicochemical properties of 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone can be inferred from its structure and by comparison with similar known compounds.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₆H₈N₂O₂ | Based on atom count |
| Molecular Weight | 140.14 g/mol | Calculated from the molecular formula |
| Appearance | White to off-white solid | Typical for small, crystalline organic molecules |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Limited solubility in water. | Presence of polar functional groups (hydroxyl, carbonyl, N-H) suggests solubility in polar solvents. The aromatic ring reduces water solubility. |
| Melting Point | Moderately high | The presence of hydrogen bonding (hydroxyl group) and dipole-dipole interactions (carbonyl group) would contribute to a higher melting point compared to unsubstituted pyrazole. |
| pKa | The hydroxyl group is expected to be weakly acidic. The pyrazole ring is weakly basic. | The acidity of the hydroxyl group and basicity of the pyrazole nitrogens will be influenced by the electron-withdrawing acetyl group and the electron-donating methyl group. |
Predicted Spectral Data
The structural features of 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone would give rise to a characteristic spectral fingerprint.
¹H NMR Spectroscopy
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| -OH | 5.0 - 7.0 | Singlet (broad) | Chemical shift is dependent on solvent and concentration. |
| -CH (pyrazole ring) | 7.5 - 8.5 | Singlet | The single proton on the pyrazole ring. |
| N-CH₃ | 3.5 - 4.0 | Singlet | Methyl group attached to the nitrogen atom. |
| -C(O)CH₃ | 2.0 - 2.5 | Singlet | Methyl protons of the acetyl group. |
¹³C NMR Spectroscopy
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (acetyl) | 190 - 200 |
| C (pyrazole ring, C3) | 140 - 150 |
| C (pyrazole ring, C4) | 155 - 165 |
| C (pyrazole ring, C5) | 125 - 135 |
| N-CH₃ | 35 - 45 |
| -C(O)CH₃ | 25 - 35 |
Infrared (IR) Spectroscopy
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H stretch (hydroxyl) | 3200 - 3600 (broad) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| C=O stretch (acetyl) | 1670 - 1690 |
| C=N and C=C stretch (pyrazole ring) | 1400 - 1600 |
Potential Applications in Drug Development
The pyrazole nucleus is a versatile scaffold that has been incorporated into numerous clinically approved drugs.[4][5] The specific combination of substituents in 1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone suggests potential for several therapeutic applications.
Anti-inflammatory Activity
Many pyrazole derivatives exhibit potent anti-inflammatory properties.[6][12] The mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. The structural features of the target molecule, including the substituted aromatic ring, are common in known anti-inflammatory agents.
Potential Signaling Pathway Inhibition
Caption: Hypothesized inhibition of the COX-2 pathway.
Anticancer Activity
Substituted pyrazoles have emerged as a promising class of anticancer agents, targeting various signaling pathways involved in tumor growth and proliferation.[4] The ethanone moiety, in particular, has been featured in pyrazole-based compounds with demonstrated cytotoxic effects.
Antimicrobial and Antifungal Activity
The pyrazole scaffold is also found in compounds with significant antimicrobial and antifungal activity.[1] The specific substituents on the ring can be tailored to enhance potency and selectivity against various pathogens.
Conclusion
1-(4-hydroxy-1-methyl-1H-pyrazol-3-yl)ethanone represents a potentially valuable, yet underexplored, chemical entity. While a dedicated CAS number is not currently available, this guide provides a scientifically grounded foundation for its synthesis, characterization, and exploration as a lead compound in drug discovery. The established pharmacological importance of the pyrazole core, combined with the specific functional groups of this molecule, warrants further investigation into its biological activities. The synthetic pathways and predicted properties outlined herein offer a roadmap for researchers to unlock the therapeutic potential of this and related novel pyrazole derivatives.
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